B1576755 Proline-rich antimicrobial peptide 1

Proline-rich antimicrobial peptide 1

Cat. No.: B1576755
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Proline-rich antimicrobial peptide 1 (PR-AMP1) is a cationic host defense peptide characterized by a high content of proline residues, often arranged in repeated motifs alongside arginine . Unlike many membrane-lytic antimicrobial peptides, PR-AMPs exhibit a unique, non-lytic mechanism of action . They selectively penetrate bacterial cells, primarily Gram-negative bacteria, without causing extensive membrane damage, and exert their antibacterial effect by targeting intracellular processes . The primary research value of PR-AMP1 lies in its ability to inhibit protein synthesis . Once internalized into susceptible bacterial cells via inner membrane transporters such as SbmA , it binds to the 70S ribosome . It can act as a translation inhibitor, either preventing the first elongation step (a Class I mechanism) or inhibiting translation termination (a Class II mechanism), leading to potent bactericidal outcomes . Some PR-AMPs have also been shown to bind to the heat shock protein DnaK, disrupting chaperone-assisted protein folding . This intracellular, stereospecific mode of action presents a high barrier to resistance development, making PR-AMP1 an attractive lead compound for novel anti-infective strategies . Research applications for PR-AMP1 are broad. It serves as a crucial tool for studying alternative mechanisms to combat multi-drug resistant Gram-negative ESKAPE pathogens . Its cell-penetrating properties also make it a candidate for investigating the delivery of membrane-impermeant drugs into both bacterial and eukaryotic cells . Furthermore, its low cytotoxicity toward eukaryotic cells enhances its suitability for various microbiological and biochemical research models . This product is provided For Research Use Only.

Properties

bioactivity

Antibacterial, Antifungal

sequence

DIQIPGIKKPTHRDIIIPNWNPNVRTQPWQRFGGNKS

Origin of Product

United States

Scientific Research Applications

Key Mechanisms:

  • Membrane Permeation : PrAMPs penetrate the outer membrane of bacteria, utilizing protein-mediated transport to cross the inner membrane .
  • Ribosomal Targeting : They bind to the ribosomal RNA, inhibiting protein synthesis, which is critical for bacterial growth and replication .

Antibacterial Applications

PrAMPs have shown promising results against various multidrug-resistant (MDR) bacteria. Studies indicate that PrAMP1 exhibits potent activity against pathogens such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. For instance, PrAMPs demonstrated a post-antibiotic effect (PAE) significantly stronger than conventional antibiotics, suggesting prolonged efficacy even after exposure .

Antifungal Potential

Recent research has highlighted the antifungal activity of insect-derived PrAMPs against Cryptococcus neoformans, a major cause of fungal infections in immunocompromised individuals. The minimal inhibitory concentrations (MICs) of PrAMPs against this pathogen were found to be as low as 1.6 μmol/L, indicating their potential as effective antifungal agents .

Antiviral Properties

There is emerging evidence that certain PrAMPs may also exhibit antiviral properties. They can inhibit viral replication and prevent viral entry into host cells, providing a novel approach to combat viral infections .

Case Study 1: Efficacy Against Multidrug-Resistant Bacteria

A study evaluated the effectiveness of dimerized PrAMPs against MDR Acinetobacter baumannii. Results showed that dimerization significantly enhanced the antimicrobial activity, with reductions in bacterial survival by over 99% within one hour of treatment at specific concentrations .

Case Study 2: Antifungal Activity Against C. neoformans

In another investigation, insect-derived PrAMPs were tested for their antifungal effects on C. neoformans. The study revealed that optimized analogs exhibited strong antifungal activity, with specific sequences demonstrating enhanced intracellular uptake and efficacy against fungal pathogens .

Comparative Data Table

PrAMP Target Pathogen MIC (μmol/L) Mechanism Notes
PrAMP1E. coli< 0.5Ribosomal targetingStrong PAE observed
Onc112Klebsiella pneumoniae< 0.8Membrane permeationEffective against MDR strains
Api137C. neoformans1.6Intracellular actionLow toxicity in murine models
Chex1Arg20Acinetobacter baumannii< 0.5Dimerization enhancementSignificant reduction in survival rates

Comparison with Similar Compounds

Comparison with Similar Proline-Rich Antimicrobial Peptides

Structural Features

PR-AMPs share conserved N-terminal regions rich in arginine and proline, critical for bacterial targeting and activity. However, structural variations dictate functional specificity:

  • PR-AMP1 (Gm proline-rich peptide 1): Contains a 35-amino acid sequence with a unique precursor region (495 bp) that generates multiple active fragments .
  • Bac5 and Bac7 (bovine origin): Feature repetitive Pro-Arg/Pro-Phe-Arg motifs. Bac5 (43 residues) and Bac7 (60 residues) require the N-terminal for binding to bacterial ribosomes .
  • PR-39 (porcine origin): A 39-residue peptide with 49% proline and 26% arginine, active against Salmonella and Escherichia coli .
  • Arasin 1 (crab origin): A 37-residue peptide; its active fragment (1–23) retains full antimicrobial efficacy via a cationic N-terminus .
  • Drosocin and Apidaecin (insect origin): O-glycosylated peptides with Pro-Arg repeats. Drosocin (19 residues) shares homology with Apidaecin IB, which targets Gram-negative bacteria .

Key Structural Contrast : While most PR-AMPs rely on proline-arginine motifs, glycosylation (e.g., lebocins in Bombyx mori) or dimerization (e.g., synthetic homodimers via perfluoroaromatic linkers) enhances stability and activity in specific variants .

Mechanisms of Action

PR-AMPs exhibit distinct intracellular targets, unlike lytic AMPs:

  • Ribosomal Inhibition : Bac5, Bac7, and PR-39 bind to the 70S bacterial ribosome, blocking translation elongation .
  • Enzyme Targeting: Metchnikowin (fruit fly origin) inhibits fungal succinate dehydrogenase and (1,3)-glucanosyltransferase, disrupting cell wall synthesis .
  • Immune Modulation : PR-AMP1 and PR-39 enhance host defenses by promoting cytokine release and angiogenesis .
  • Synergy with Antibiotics: Gm PRP1 and synthetic analogs (e.g., A3-APO) show enhanced efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa when combined with conventional drugs .

Spectrum of Activity

Peptide Name Source Target Pathogens MIC Range (μg/mL) Key Resistance Notes
PR-AMP1 (Gm PRP1) Galleria mellonella Gram-negative bacteria, fungi 4–32 Active in serum; high expression
Bac5 Bovine E. coli, Salmonella 2–16 Bypasses outer membrane via SbmA
PR-39 Porcine Gram-negative bacteria, Staphylococcus 8–64 Binds lipopolysaccharides
Arasin 1(1–23) Crab (Hyas araneus) E. coli, Aeromonas salmonicida 1–8 Requires YgdD/SbmA transporters
Drosocin Fruit fly E. coli, Klebsiella pneumoniae 4–32 Glycosylation-dependent activity

Evolutionary and Functional Diversity

  • Animal-Dominated Origins : Most PR-AMPs are from insects (e.g., drosocin) and mammals (e.g., PR-39). Recent discoveries include plant-derived variants (e.g., BnPRP1 from Brassica napus) with anti-Candida activity .
  • Synthetic Innovations: Bioconjugation (e.g., homodimerization) and D-arginine substitutions in peptides like Chex1-Arg20 improve serum stability and reduce degradation .

Research Findings and Clinical Potential

  • Non-Lytic Specificity: PR-AMPs like Bac5 and PR-AMP1 avoid host cell toxicity by targeting bacterial ribosomes, enabling safe systemic use .
  • Drug Delivery Applications : Their ability to cross the blood-brain barrier and penetrate biofilms supports use in central nervous system infections .
  • Resistance Mitigation : PR-AMPs disrupt bacterial membranes and intracellular processes, reducing resistance evolution compared to single-target antibiotics .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for preparing PrAMP 1 and its variants is solid-phase peptide synthesis (SPPS) . This technique allows the sequential addition of amino acids to a growing peptide chain anchored on a solid resin, facilitating efficient synthesis and purification.

  • SPOT synthesis is a specialized form of SPPS used for rapid generation of peptide libraries with systematic amino acid substitutions. For example, apidaecin-1b, a PrAMP closely related to PrAMP 1, has been synthesized using SPOT synthesis with lysine or arginine substitutions to enhance antimicrobial activity.

  • Peptides synthesized via SPOT are typically purified and characterized by high-performance liquid chromatography (HPLC) and mass spectrometry to confirm purity and correct molecular weight. Purity levels for SPOT-synthesized peptides range approximately from 38% to 53%, depending on the peptide.

Purification and Quality Control

  • After synthesis, peptides are purified to >95% purity using preparative HPLC, ensuring high-quality materials for biological testing.

  • Quality control involves HPLC chromatograms and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to verify peptide identity and purity.

Peptide Modification and Conjugation Strategies

To improve the antimicrobial efficacy and stability of PrAMP 1, several chemical modifications have been explored:

Dimerization via Bioconjugation

  • Homodimerization of PrAMPs through bioconjugation to perfluoroaromatic linkers (e.g., tetrafluorobenzene and octofluorobiphenyl) significantly enhances antimicrobial and antibiofilm activities. This approach has been demonstrated with Chex1-Arg20 hydrazide, a de novo designed PrAMP, where dimeric peptides exhibited potent action against multidrug-resistant Gram-negative bacteria, including Acinetobacter baumannii.

Cationic Residue Substitution

  • Systematic substitution of amino acids with cationic residues such as lysine or arginine at specific positions in the peptide sequence has been shown to improve antimicrobial potency by enhancing peptide uptake through bacterial transporters.

  • For instance, substitutions like R4K and I8K/R in apidaecin-1b and L7K/R and R14K in pyrrhocoricin led to 2- to 10-fold increases in activity against Escherichia coli and Salmonella Typhimurium.

Cyclization and PEGylation

  • Cyclization by linking the N- and C-termini of pyrrhocoricin derivatives broadens the spectrum of activity without compromising potency.

  • PEGylation of peptides like Bac7(1-35) reduces renal clearance while maintaining antibacterial activity, enhancing in vivo stability.

Biological and Functional Assays in Preparation

Antimicrobial Activity Testing

  • The microdilution broth assay is the standard method to evaluate the minimum inhibitory concentration (MIC) of synthesized peptides against various bacterial strains.

  • Bacterial cultures are prepared in specific media (e.g., Mueller Hinton Broth, minimal M9 broth), and peptides are tested in serial dilutions to determine the lowest concentration inhibiting bacterial growth.

  • Table 1 summarizes bacterial strains commonly used in these assays:

Bacterial Strain Description Source
Escherichia coli BW25113 Wild type laboratory strain Keio Collection
Escherichia coli JW0368 Δ sbmA742::kan mutant Keio Collection
Salmonella enterica serovar Typhimurium Common pathogenic species University of Minnesota

Transporter Knockout Studies

  • Studies using bacterial strains lacking inner membrane proteins such as SbmA or YgdD help elucidate the role of these transporters in peptide uptake and activity.

  • Results show that SbmA is a major transporter for many PrAMPs, and mutations enhancing peptide uptake via these transporters correlate with increased antimicrobial activity.

Cellular Binding and Internalization Assays

  • High-performance liquid chromatography (HPLC)-based kinetic assays measure peptide binding and internalization rates in bacterial cells, providing insights into the efficiency of membrane permeation and intracellular delivery.

Summary Table of Preparation Methods and Modifications

Preparation Method Description Impact on Peptide Properties References
Solid-Phase Peptide Synthesis Stepwise chemical synthesis on resin Enables precise sequence control and modifications
SPOT Synthesis High-throughput synthesis of peptide libraries Facilitates systematic mutagenesis and screening
Bioconjugation Dimerization Linking peptides via perfluoroaromatic linkers Enhances antimicrobial and antibiofilm activity
Cationic Residue Substitution Lysine/arginine substitutions at specific sites Improves uptake and potency
Cyclization Macrocyclization linking N- and C-termini Broadens activity spectrum
PEGylation Attachment of polyethylene glycol chains Increases serum stability and reduces clearance

Q & A

Q. Q1. What structural features of PR-AMP1 are critical for its antimicrobial activity, and how can these be experimentally validated?

Methodological Answer: The activity of PR-AMPs is strongly influenced by their proline-rich sequences, cationic charge, and secondary structure. Circular dichroism (CD) spectroscopy is used to analyze secondary structures (e.g., random coils or polyproline helices) under varying conditions (pH, ionic strength) . Mutagenesis studies, such as substituting key residues (e.g., arginine with lysine or citrulline), can validate the role of charge and hydrogen bonding in bacterial uptake and activity . For example, truncation assays on Bac7 revealed that a 16-residue N-terminal fragment retains full activity, while shorter fragments lose efficacy, emphasizing the importance of peptide length .

Q. Q2. How do PR-AMPs penetrate bacterial membranes without causing lysis, and what experimental models are used to study this?

Methodological Answer: PR-AMPs like Bac7 and Oncocin rely on bacterial inner membrane transporters (e.g., SbmA or YgdD) for uptake rather than membrane disruption. Fluorescently labeled peptides combined with confocal microscopy and flow cytometry can track internalization efficiency in E. coli . Bacterial strains with mutated transporters (e.g., ΔSbmA) or altered outer membrane permeability (via LPS modifications) are used to dissect transport mechanisms .

Q. Q3. What are the natural sources of PR-AMP1, and how can bioinformatics aid in discovering novel variants?

Methodological Answer: PR-AMPs are found in insects (e.g., drosocin in Drosophila), mammals (e.g., Bac7 in bovine neutrophils), and plants (e.g., BnPRP1 in Brassica napus) . In silico screening of genomic databases for proline-rich motifs and cationic regions can identify novel candidates, as demonstrated for BnPRP1 . Tools like PHENIX and COOT are used for structural modeling and validation .

Advanced Research Questions

Q. Q4. How can structural modifications (e.g., dimerization or PEGylation) enhance the stability and efficacy of PR-AMP1 in complex biological environments?

Methodological Answer: Homodimerization via bifunctional linkers (e.g., disulfide bonds or non-cleavable spacers) improves proteolytic stability and target affinity. For example, dimerized PR-AMPs show enhanced activity against Acinetobacter baumannii in murine infection models . PEGylation (polyethylene glycol conjugation) reduces renal clearance while retaining antimicrobial activity, as demonstrated for Bac7(1–35) in macrophage studies . Mass spectrometry (e.g., EThcD fragmentation) and in vivo pharmacokinetic assays are critical for validating these modifications .

Q. Q5. What molecular mechanisms underlie bacterial resistance to PR-AMP1, and how can resistance be mitigated?

Methodological Answer: Resistance often arises from mutations in transporter proteins (e.g., SbmA) or altered membrane composition. RNA-seq and proteomics of resistant bacterial strains (e.g., E. coli ΔSbmA) can identify compensatory pathways . Combination therapies with traditional antibiotics (e.g., β-lactams) or efflux pump inhibitors (e.g., PAβN) restore PR-AMP efficacy by disrupting resistance mechanisms synergistically .

Q. Q6. How do PR-AMPs inhibit bacterial protein synthesis at the ribosomal level, and what structural insights guide peptide engineering?

Methodological Answer: PR-AMPs like Onc112 and Bac7 bind the ribosomal exit tunnel in a reverse orientation compared to nascent polypeptides, stalling translation during initiation. Cryo-EM and X-ray crystallography reveal binding interactions with 70S ribosomes . Peptide engineering guided by these structures—such as optimizing proline spacing or adding hydrophobic residues—enhances ribosome targeting. In vitro translation assays (e.g., luciferase reporter systems) quantify inhibition efficacy .

Q. Q7. What methodologies are used to study the ecological roles of PR-AMP1 in host-pathogen interactions?

Methodological Answer: qRT-PCR of PR-AMP1 expression in pathogen-challenged hosts (e.g., Brassica napus infected with Sclerotinia sclerotiorum) reveals induction patterns . Transgenic models (e.g., Drosophila with knocked-out drosocin) assess susceptibility to infection. Metagenomic analysis of microbial communities in PR-AMP1-deficient hosts identifies shifts in pathogen load .

Methodological and Data-Driven Questions

Q. Q8. How can peptidomics pipelines (e.g., PepSAVI-MS) identify novel PR-AMP1 variants in understudied species?

Methodological Answer: PepSAVI-MS combines bioactive fractionation, LC-MS/MS, and de novo sequencing to discover PR-AMPs in complex extracts (e.g., Amaranthus tricolor) . Multistage HCD differentiates isobaric residues (e.g., Leu/Ile), while enzymatic digestion (trypsin/chymotrypsin) maps post-translational modifications (e.g., proline hydroxylation) .

Q. Q9. What computational tools are essential for designing PR-AMP1 analogues with optimized activity?

Methodological Answer: Molecular dynamics simulations (e.g., GROMACS) model peptide-membrane interactions, while machine learning algorithms (e.g., SVM classifiers) predict antimicrobial activity based on physicochemical descriptors (charge, hydrophobicity) . Tools like Rosetta refine designs by minimizing off-target effects .

Q. Q10. How do single-molecule FRET and fluorescence polarization assays elucidate PR-AMP1’s mode of action during translation?

Methodological Answer: Single-molecule FRET tracks real-time interactions between PR-AMPs (e.g., Oncocin) and ribosomes, revealing kinetic bottlenecks in peptide elongation . Fluorescence polarization assays quantify binding affinity to ribosomal subunits (e.g., 50S), with competition studies using tRNA mimics validating specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.